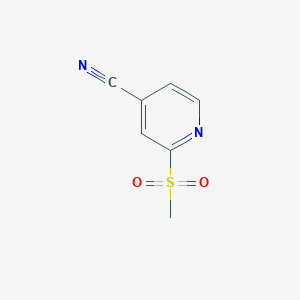

2-Methanesulfonylpyridine-4-carbonitrile

Description

2-Methanesulfonylpyridine-4-carbonitrile (CAS: [to be confirmed from ) is a pyridine derivative featuring a methanesulfonyl (-SO₂Me) group at the 2-position and a nitrile (-CN) group at the 4-position.

Properties

IUPAC Name |

2-methylsulfonylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-4-6(5-8)2-3-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLGCIUPZRALSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273274 | |

| Record name | 2-(Methylsulfonyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-69-6 | |

| Record name | 2-(Methylsulfonyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66154-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-chloro-4-pyridinenitrile with sodium thiomethoxide in tetrahydrofuran at 50°C for 2 hours, followed by treatment with sodium perborate tetrahydrate and acetic acid in tetrahydrofuran at 55°C for 16 hours . This method yields 2-(methylsulfonyl)isonicotinonitrile as a white solid with a purity of over 99.5% by HPLC and a yield of 58% .

Another method involves the reduction of 4-cyano-2-methylsulfonylpyridine with sodium tetrahydroborate and trifluoroacetic acid in tetrahydrofuran at 0-20°C, followed by treatment with di-tert-butyl dicarbonate in tetrahydrofuran, methanol, and water at 0-20°C for 2 hours . This method yields the desired product with a purity of over 99.5% by HPLC and a yield of 76% .

Industrial Production Methods

Industrial production methods for 2-Methanesulfonylpyridine-4-carbonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylpyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methanesulfonylpyridine-4-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds with potential biological activities.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylpyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methanesulfonylpyridine-4-carbonitrile with its positional isomers, pyridine derivatives with varying substituents, and related heterocyclic systems.

Positional Isomers: 2-Methanesulfonylpyridine-3-carbonitrile

A key structural isomer is 2-Methanesulfonylpyridine-3-carbonitrile (CAS: 66154-66-3), where the nitrile group occupies the 3-position instead of the 4-position . Key differences include:

- In contrast, the 3-cyano isomer may exhibit meta-directing behavior.

- Steric and Crystallinity : The nitrile group’s position influences molecular packing. For example, pyridine-3-carbonitrile derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯O) in crystals, as seen in related compounds .

- Applications: Positional isomers may differ in biological activity. For instance, 3-cyano derivatives are common in kinase inhibitors, while 4-cyano analogs might favor interactions with hydrophobic enzyme pockets .

Pyridine Derivatives with Sulfur-Containing Substituents

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4) features a sulfanyl (-S-) group instead of sulfonyl (-SO₂-) and additional substituents (Cl, CF₃) . Key comparisons:

- Electron-Withdrawing Effects : The sulfonyl group in the target compound is a stronger electron-withdrawing group than sulfanyl, increasing the pyridine ring’s electrophilicity.

- Synthetic Routes : Sulfanyl groups are typically introduced via thiolation reactions, whereas sulfonyl groups require oxidation steps or direct substitution with sulfonating agents .

Pyrimidine Carbonitrile Analogs

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () shares the nitrile functional group but differs in core structure (pyrimidine vs. pyridine). Comparisons include:

- Ring Size and Basicity : Pyrimidines (6-membered, two nitrogens) are less basic than pyridines, affecting solubility and hydrogen-bonding capacity.

- Biological Relevance : Pyrimidine carbonitriles are prevalent in antiviral and anticancer agents, while pyridine analogs are more common in CNS-targeting drugs.

Data Table: Key Properties of Compared Compounds

Biological Activity

2-Methanesulfonylpyridine-4-carbonitrile is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Methanesulfonylpyridine-4-carbonitrile is , with a molecular weight of 172.21 g/mol. The compound features a pyridine ring substituted with a methanesulfonyl group and a carbonitrile group, which contribute to its distinctive chemical properties and biological activities.

Synthesis Methods

The synthesis of 2-Methanesulfonylpyridine-4-carbonitrile typically involves the following steps:

- Starting Materials : The reaction starts with 2-chloropyridine-4-carbonitrile and methanesulfonyl chloride.

- Reaction Conditions : The reaction is carried out in the presence of a base such as triethylamine under controlled temperature conditions to facilitate the substitution reaction.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

The biological activity of 2-Methanesulfonylpyridine-4-carbonitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

In Vitro Studies

In vitro studies have demonstrated that 2-Methanesulfonylpyridine-4-carbonitrile exhibits:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.

In Vivo Studies

Animal model studies have further elucidated the biological effects of this compound:

- Toxicity Assessment : Toxicological evaluations reveal that at therapeutic doses, the compound exhibits minimal toxicity, making it a candidate for further drug development.

- Therapeutic Efficacy : In models of inflammation, treatment with 2-Methanesulfonylpyridine-4-carbonitrile resulted in reduced inflammatory markers, indicating anti-inflammatory properties.

Case Studies

Several case studies have been conducted to explore the practical applications of 2-Methanesulfonylpyridine-4-carbonitrile:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Assess anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study 3 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in animal models of induced inflammation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.